What is the chemical structure of 2-Deoxy-2-fluoro-D-mannopyranose Tetraacetate
What is the chemical structure of 2-Deoxy-2-fluoro-D-mannopyranose Tetraacetate
The Chemical Structure and Synthetic Utility of 2-Deoxy-2-fluoro-D-mannopyranose Tetraacetate: A Comprehensive Guide
As a Senior Application Scientist specializing in synthetic carbohydrate chemistry and structural biology, I frequently encounter the challenge of designing molecular probes that can withstand enzymatic degradation while providing high-resolution analytical readouts. One of the most powerful building blocks in our modern synthetic arsenal is 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-fluoro-D-mannopyranose (CAS: 141395-49-5)[1][].
This whitepaper dissects the physicochemical properties, mechanistic advantages, and validated synthetic workflows associated with this fluorinated mannopyranose analog. By replacing a specific hydroxyl group with a fluorine atom and orthogonally protecting the remaining positions, we unlock a versatile scaffold for developing high-mannose mimetics, glycosyltransferase inhibitors, and advanced NMR probes[][4].
Physicochemical Profiling & Structural Analysis
The structural brilliance of 2-Deoxy-2-fluoro-D-mannopyranose Tetraacetate lies in its selective fluorination and acetylation pattern[]. The molecule consists of a central D-mannopyranose ring where the C-2 hydroxyl group is replaced by a fluorine atom. The remaining hydroxyls at the C-1, C-3, C-4, and C-6 positions are protected as acetate esters.
This specific configuration imparts distinct electronic and steric properties[]. The tetraacetate protection strategy ensures that the intermediate remains lipophilic and stable during silica gel chromatography, while offering orthogonal deprotection pathways for downstream glycosylation reactions.
Table 1: Quantitative Physicochemical Data
| Property | Specification / Value |
|---|---|
| Chemical Name | 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-fluoro-D-mannopyranose |
| CAS Registry Number | 141395-49-5[1] |
| Molecular Formula | C₁₄H₁₉FO₉[5] |
| Molecular Weight | 350.30 g/mol [5] |
| Functional Core | Protected mannopyranose analog[] |
| Key Substitutions | C-2 Fluorination; C-1,3,4,6 Acetylation |
| Primary Utility | Glycosyl donor, High-mannose mimetic synthesis[][6] |
Mechanistic Insights: The Stereoelectronic Power of C-2 Fluorination
Why do we intentionally replace the C-2 hydroxyl group with a fluorine atom? In carbohydrate chemistry, this substitution is not merely structural; it is fundamentally mechanistic.
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Oxocarbenium Ion Destabilization: Fluorine is the most electronegative element. When placed at the C-2 position, it strongly withdraws electron density from the anomeric center (C-1) via inductive effects. During enzymatic cleavage by retaining glycosidases, the transition state relies on the formation of a positively charged oxocarbenium ion. The highly electronegative fluorine dramatically destabilizes this transition state, transforming the parent glycoside into a "slow substrate" or a mechanism-based covalent inactivator[4].
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19F NMR Spectroscopic Probing: The ¹⁹F nucleus has a 100% natural abundance, a high gyromagnetic ratio, and crucially, zero background signal in biological systems. Complex oligosaccharides, such as the Man9 high-mannose glycan, suffer from severe ¹H NMR signal overlap. By incorporating our fluorinated building block, we introduce a distinct ¹⁹F NMR handle, enabling precise structural elucidation of carbohydrate-lectin interactions (e.g., binding with the DC-SIGN receptor)[6][7].
Mechanism of glycosyltransferase inhibition by 2-deoxy-2-fluoro sugar analogs.
Experimental Protocols & Validated Workflows
To ensure reproducibility, the following protocols are designed as self-validating systems. I have detailed the causality behind each reagent choice to empower your synthetic decision-making.
Protocol 1: Synthesis of 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-fluoro-D-mannopyranose
Objective: To peracetylate 2-deoxy-2-fluoro-D-mannose, generating a stable, orthogonally protected building block[4].
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Step 1: Reagent Preparation & Reaction Initiation Dissolve 1.0 g (6.0 mmol) of 2-deoxy-2-fluoro-D-mannose in 5 mL of anhydrous pyridine[4]. Causality: Pyridine serves a dual purpose. It acts as the primary solvent to dissolve the polar sugar precursor and functions as a nucleophilic catalyst, reacting with acetic anhydride to form a highly reactive acetylpyridinium intermediate.
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Step 2: Acetylation Add 3.4 mL (36 mmol) of acetic anhydride (Ac₂O) dropwise to the solution. Stir overnight at room temperature (approx. 20-25°C)[4]. Causality: The dropwise addition controls the exothermic nature of the acetylation. An excess of Ac₂O (6 equivalents) ensures complete peracetylation at the 1, 3, 4, and 6 hydroxyl positions.
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Step 3: Concentration and Azeotropic Removal Concentrate the mixture to an oil under reduced pressure. Co-evaporate the residue three times with 10 mL of toluene[4]. Causality: Pyridine has a high boiling point (115°C) and is notoriously difficult to remove via simple rotary evaporation without thermal degradation of the product. Toluene forms a low-boiling azeotrope with pyridine, allowing for complete solvent removal under gentle vacuum conditions.
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Step 4: Self-Validation (QC) Monitor the reaction completion via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate gradient. The product must appear as a single, higher-Rf spot compared to the highly polar starting material. Confirm the tetraacetate structure via ¹H and ¹⁹F NMR spectroscopy, ensuring the disappearance of hydroxyl proton signals and the presence of four distinct acetyl methyl singlets (~2.0-2.2 ppm).
Protocol 2: Application in Synthesizing Fluorinated Man9 (F-Man9) Building Blocks
Objective: Utilizing the tetraacetate intermediate as a glycosyl donor for complex oligosaccharide assembly to study DC-SIGN recognition[6][8].
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Step 1: Anomeric Activation (Glycosyl Thiol Formation) Convert the 1-O-acetate of 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-fluoro-D-mannopyranose to a glycosyl thiol[6]. Causality: The anomeric acetate is a relatively poor leaving group for complex glycosylations. Converting it to a thioglycoside creates a stable yet highly tunable glycosyl donor that can be activated orthogonally during later oligosaccharide assembly.
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Step 2: Deacetylation Remove the remaining acetyl groups at C-3, C-4, and C-6 using Zemplén conditions (catalytic sodium methoxide in methanol) to yield the thioglycoside[6]. Causality: Zemplén transesterification is chosen because it is mild and highly selective, cleanly removing the acetyl esters without risking the cleavage of the newly formed anomeric C-S bond or inducing epimerization at the fluorinated C-2 position.
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Step 3: Self-Validation (QC) Purify the resulting thioglycoside via silica gel chromatography. Validate the integrity of the C-2 fluorine atom using ¹⁹F NMR (typically a characteristic doublet of doublets due to ¹⁹F-¹H coupling) to ensure no elimination occurred during the basic deprotection step.
Synthetic workflow from 2-deoxy-2-fluoro-D-mannose to F-Man9 building blocks.
Conclusion
The integration of 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-fluoro-D-mannopyranose into synthetic workflows represents a paradigm shift in chemical biology[]. By leveraging its unique stereoelectronic profile and orthogonal protection, researchers can achieve unparalleled control in the preparation of advanced glycomimetics, ultimately expanding the frontiers of drug development and structural glycoscience.
References
- Wong, C. H., et al.Process for preparing nucleotide inhibitors of glycosyltransferases. US Patent 5770407A.
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Prota, G., et al. (2023) . Fluorinated Man9 as a High Mannose Mimetic to Unravel Its Recognition by DC-SIGN Using NMR. Journal of the American Chemical Society. PMC/NIH.[Link]
Sources
- 1. CAS#:141395-49-5 | 2-Deoxy-2-fluoro-D-mannopyranose Tetraacetate | Chemsrc [chemsrc.com]
- 4. US5770407A - Process for preparing nucleotide inhibitors of glycosyltransferases - Google Patents [patents.google.com]
- 5. lookchem.com [lookchem.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
